molecular formula C20H16FNO3S2 B2865963 Methyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate CAS No. 922632-61-9

Methyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2865963
CAS No.: 922632-61-9
M. Wt: 401.47
InChI Key: PAOHKFZTPXAEPK-UHFFFAOYSA-N
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Description

Methyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative featuring a phenyl group at position 5, a methyl ester at position 2, and a 3-substituted acetamido group modified with a 4-fluorophenylthio moiety.

Properties

IUPAC Name

methyl 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3S2/c1-25-20(24)19-16(11-17(27-19)13-5-3-2-4-6-13)22-18(23)12-26-15-9-7-14(21)8-10-15/h2-11H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOHKFZTPXAEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Chemical Reactions Analysis

Methyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetamido group or to reduce the ester to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways involving thiophene derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the thiophene ring can participate in π-π interactions. The acetamido group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiophene Derivatives

(a) Ethyl 3-(2-Chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate (CAS 338423-94-2)
  • Structural Differences :
    • Ester Group : Ethyl ester (vs. methyl ester in the target compound).
    • Acetamido Modification : Chloroacetamido group (Cl-CH2-C(O)-NH-) instead of 4-fluorophenylthio-substituted acetamido.
  • Implications :
    • The chloroacetamido group is more electrophilic, enhancing reactivity in nucleophilic substitution reactions .
    • Ethyl esters generally exhibit slightly lower solubility in polar solvents compared to methyl esters.
(b) Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate
  • Structural Differences :
    • Dual ester groups at positions 2 and 3.
    • Methyl substituent at position 3 (vs. phenyl in the target compound).
  • Implications :
    • Increased steric hindrance from the methyl group may reduce intermolecular interactions.
    • Dicarboxylate esters likely have higher hydrophilicity but lower thermal stability .
(c) Ethyl 3-Bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate
  • Structural Differences: Bromo and cyano substituents at positions 3 and 4. Ethoxycarbonylmethylsulfanyl group at position 5.
  • The sulfanyl linker with an ethoxycarbonyl chain increases lipophilicity, affecting bioavailability .
(a) Thiophene Fentanyl Derivatives
  • Example : Thiophene fentanyl hydrochloride (CAS 2306823-39-0).
  • Comparison: While structurally distinct (opioid receptor agonist), the thiophene core highlights the versatility of this heterocycle in drug design.
(b) Cephalosporin-Thiophene Hybrids
  • Example : (6R,7R)-3-(((4-Fluorophenyl)thio)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
  • Comparison :
    • Combines β-lactam and thiophene motifs for antibiotic activity.
    • The target compound’s 4-fluorophenylthio group may similarly enhance membrane penetration but lacks β-lactam functionality .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Substituents
Target Compound Not reported Likely moderate in DMSO Methyl ester, 4-fluorophenylthioacetamido
Ethyl 3-(2-Chloroacetamido)-5-(4-FPh)Thiophene-2-carboxylate Not reported Soluble in ethyl acetate Chloroacetamido, ethyl ester
Ethyl 3-Bromo-4-cyano-5-[(ethoxyCO)CH2S]Thiophene-2-carboxylate Not reported Low in water Bromo, cyano, ethoxycarbonylmethylsulfanyl
Example 62 (Pyrazolo-pyrimidinyl thiophene) 227–230 Insoluble in water Fluorophenyl, pyrazolo-pyrimidine

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